1QN-Echinomycin is an analogue of echinomycin, a naturally occurring antibiotic known for its antitumor and antibacterial properties. Echinomycin itself is a member of the class of compounds known as quinoxaline antibiotics, which are characterized by their ability to intercalate into DNA, particularly targeting guanine-cytosine rich sequences. The molecular formula of 1QN-Echinomycin is . This compound has garnered attention due to its potential applications in cancer therapy and its mechanisms of action against various pathogens.
Echinomycin and its analogues, including 1QN-Echinomycin, are primarily derived from the fermentation of the bacterium Streptomyces species. The original discovery of echinomycin was made in the 1960s, and since then, various synthetic routes have been developed to produce analogues with enhanced biological activity or altered pharmacological properties .
1QN-Echinomycin falls under the classification of antibiotics and antitumor agents. It is specifically categorized as a quinoxaline antibiotic due to its unique structural features that allow it to interact with nucleic acids . Its classification is significant in understanding its therapeutic potential and mechanism of action.
The synthesis of 1QN-Echinomycin involves several complex steps that utilize both natural product extraction methods and synthetic organic chemistry techniques. The total synthesis typically includes the construction of a bicyclic structure that incorporates a thioacetal moiety, achieved through Pummerer rearrangement and simultaneous cyclization .
1QN-Echinomycin synthesis may also involve:
1QN-Echinomycin undergoes various chemical reactions typical for quinoxaline derivatives, including:
The binding affinity of 1QN-Echinomycin to DNA has been quantitatively assessed using spectroscopic methods, revealing strong interactions that are crucial for its biological function .
The primary mechanism of action for 1QN-Echinomycin involves intercalating into DNA strands, which disrupts normal transcription and replication processes. This intercalation leads to:
Studies have shown that 1QN exhibits a broad preference for binding to (G + C)-rich DNA sequences, which enhances its selectivity towards certain types of cancer cells and bacterial strains .
1QN-Echinomycin has several promising applications in scientific research and medicine:
Quinoxaline antibiotics represent a historically significant class of DNA-intercalating agents originating from actinomycete bacteria. Echinomycin (quinomycin A), first isolated from Streptomyces echinatus in 1957, was the first bifunctional DNA intercalator to enter clinical trials as an antitumor agent [1] [4]. This cyclic depsipeptide contains two quinoxaline-2-carboxamide (QXCA) chromophores and demonstrated potent activity against murine P388 leukemia and B16 melanoma models, prompting extensive mechanistic studies [1] [5]. Its bis-intercalation mechanism involves insertion of both planar chromophores between DNA base pairs, causing significant helix unwinding (~47°) and elongation, thereby inhibiting essential nucleic acid processes [6] [8].
Quinoline-containing antibiotics emerged later as structural analogues, capitalizing on the bioisosteric relationship between quinoxaline and quinoline heterocycles. The strategic replacement of one quinoxaline with quinoline in echinomycin analogues represented a rational drug design approach to modulate DNA recognition properties. Early studies revealed that minor chromophore alterations could profoundly influence sequence specificity and binding thermodynamics [2] . This historical progression from natural products (echinomycin, triostin A) to semi-synthetic derivatives (TANDEM compounds) ultimately enabled the development of asymmetric hybrids like 1QN-echinomycin [6] .
Table 1: Evolution of Key Quinoxaline/Quinoline Antibiotics
Compound | Producer Organism | Chromophore Type | Structural Signature | Discovery Era |
---|---|---|---|---|
Echinomycin | Streptomyces echinatus | Quinoxaline-Quinoxaline | Thioacetal bridge | 1957 |
Triostin A | Streptomyces triostinicus | Quinoxaline-Quinoxaline | Disulfide bridge | 1960s |
[N-MeCys³,N-MeCys⁷]TANDEM | Semi-synthetic | Quinoxaline-Quinoxaline | Modified cysteines | 1980s |
1QN-Echinomycin | Directed biosynthesis | Quinoline-Quinoxaline | Asymmetric hybrid | 1990s |
2QN-Echinomycin | Directed biosynthesis | Quinoline-Quinoline | Symmetric quinoline | 1990s |
Timeline of Key Developments:
The structural transformation from echinomycin to 1QN-echinomycin (C₅₂H₆₅N₁₁O₁₂S₂; MW 1100.27 g/mol) was driven by limitations inherent to the parent molecule. While echinomycin preferentially binds CpG sites via its symmetrical quinoxaline chromophores, this specificity proved insufficient for therapeutic discrimination between cancerous and healthy cells [2] [6]. The molecular rationale for quinoline substitution stems from three key factors:
1QN-echinomycin retains the cyclic octadepsipeptide scaffold of echinomycin but incorporates one quinoline-2-carboxamide (QLCA) and one quinoxaline-2-carboxamide (QXCA) moiety. This asymmetric architecture (confirmed via NMR studies) yields unique DNA-interaction properties: it exhibits approximately twice the helix unwinding capacity (∼94° versus ∼47°) of ethidium bromide and demonstrates preferential binding to G+C-rich sequences over A+T-rich regions (11-fold discrimination) [6].
Table 2: Structural and Functional Comparison of Echinomycin Analogues
Property | Echinomycin | 1QN-Echinomycin | Biological Implication |
---|---|---|---|
Chromophore Symmetry | Symmetric (QXCA-QXCA) | Asymmetric (QLCA-QXCA) | Differential base-pair recognition |
Molecular Formula | C₅₁H₆₄N₁₂O₁₂S₂ | C₅₂H₆₅N₁₁O₁₂S₂ | Altered hydrogen bonding capacity |
DNA Unwinding Angle | ∼47° | ∼94° | Enhanced topological disruption |
GC vs. AT Preference | 8-fold | 11-fold | Improved sequence discrimination |
Binding Affinity (Kd) | 10⁻⁸ M (CpG) | 10⁻⁹ M (G+C-rich) | Increased potency at target sites |
Biosynthetic Route | Natural | Directed biosynthesis | Scalable production method |
The synthesis of 1QN-echinomycin employs directed biosynthesis using Streptomyces echinatus cultures supplemented with quinoline-2-carboxylic acid. This approach exploits the substrate flexibility of the adenylation domain in nonribosomal peptide synthetase (NRPS) modules (notably Ecm6/Ecm7), which activates both quinoline and quinoxaline precursors [3] [5]. Subsequent enzymatic steps—including dimerization by thioesterase, disulfide formation via Ecm17 oxidoreductase, and thioacetal bridge installation by Ecm18 methyltransferase—proceed efficiently with the hybrid scaffold [4] .
1QN-echinomycin represents a paradigm shift in precision DNA recognition, with two primary therapeutic implications:
Hypoxia-Inducible Factor (HIF) Inhibition: 1QN-echinomycin potently disrupts HIF-1α binding to hypoxia response elements (HREs; 5′-RCGTG-3′ sequences) at nanomolar concentrations (EC₅₀ = 1.2 nM). This occurs via high-affinity intercalation at the central CpG dinucleotide within HRE core sequences, preventing transcriptional activation of angiogenic genes like VEGF and GLUT1 [5] [10]. Liposomal formulations (nanoliposomal-echinomycin) significantly enhance tumor delivery, demonstrating 50% tumor growth reduction in SUM159 breast cancer xenografts at 0.35 mg/kg—a 7-fold potency increase over free drug [10].
Replication Inhibition Mechanism: Unlike monofunctional intercalators, 1QN-echinomycin’s bis-intercalation causes irreversible DNA structural distortion that impedes replication fork progression. In vitro studies using Xenopus egg extracts demonstrate complete replication blockade at 100 nM concentration, specifically inhibiting chromosomal (but not single-stranded) DNA synthesis. This mechanism operates independently of transcription inhibition, making it particularly relevant for targeting rapidly dividing cancer cells [7].
Table 3: Therapeutic Mechanisms and Experimental Evidence
Therapeutic Mechanism | Molecular Target | Experimental Evidence | Therapeutic Potential |
---|---|---|---|
HIF-1α Pathway Inhibition | HRE (5′-RCGTG-3′) | • 50% tumor growth reduction (breast xenografts) [10]• Downregulation of VEGF/GLUT1 mRNA | Solid tumor targeting, anti-angiogenesis |
DNA Replication Blockade | Replication fork progression | • Chromosomal replication inhibition (Xenopus extracts) [7]• Anaphase bridge formation in embryos | Anti-leukemic activity (targeting LSCs) |
Hoogsteen Base Pair Induction | Flanking A•T base pairs | • NMR-confirmed syn-adenine conformation [8]• Altered DNase I cleavage patterns | Epigenetic modulation, gene-specific targeting |
The induction of non-canonical Hoogsteen base pairs adjacent to intercalation sites represents a unique structural effect. NMR studies confirm that 1QN-echinomycin stabilizes syn-adenine conformations in flanking A•T pairs (similar to echinomycin), creating localized structural anomalies that impair protein-DNA interactions essential for transcription and replication [8]. This dual capacity to inhibit both DNA-processing enzymes and transcription factor binding underpins ongoing research in leukemia therapy, where 1QN-echinomycin reduces leukemia stem cell (LSC) burden in AML models by disrupting the HIF-1α/DNMT3A oncogenic axis [10].
Future directions include exploiting directed biosynthesis to generate diverse analogues (e.g., 7-chloro-quinoxaline or 6-methyl-quinoline hybrids) and developing tumor-selective delivery systems. The structural insights from 1QN-echinomycin continue to inform the design of next-generation DNA bis-intercalators with enhanced sequence specificity and therapeutic indices [3] .
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